molecular formula C11H9BO6 B11756950 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid

3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid

Cat. No.: B11756950
M. Wt: 248.00 g/mol
InChI Key: JODRMAVXXGUAOO-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chromenone structure, which is a type of heterocyclic compound. The unique combination of these functional groups makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the palladium catalyst and boronic acid reagents can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce dihydrochromenones .

Scientific Research Applications

3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and probes. Additionally, the chromenone structure can participate in various chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is unique due to the presence of both the boronic acid and chromenone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H9BO6

Molecular Weight

248.00 g/mol

IUPAC Name

(3-methoxycarbonyl-4-oxochromen-6-yl)boronic acid

InChI

InChI=1S/C11H9BO6/c1-17-11(14)8-5-18-9-3-2-6(12(15)16)4-7(9)10(8)13/h2-5,15-16H,1H3

InChI Key

JODRMAVXXGUAOO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC)(O)O

Origin of Product

United States

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